molecular formula C23H22FN5O3S B2713843 N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 887214-28-0

N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2713843
CAS No.: 887214-28-0
M. Wt: 467.52
InChI Key: FVLGGZUXNWVEAQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a thioacetamide linker bridging a 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl group and a 3,4-dimethoxyphenethyl moiety. The 4-fluorophenyl substituent may enhance metabolic stability, while the 3,4-dimethoxyphenethyl group could influence lipophilicity and target binding .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3S/c1-31-19-8-3-15(11-20(19)32-2)9-10-25-21(30)13-33-23-18-12-28-29(22(18)26-14-27-23)17-6-4-16(24)5-7-17/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLGGZUXNWVEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (CAS Number: 887214-28-0) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and implications in pharmacology, drawing from diverse research findings.

Molecular Structure and Properties

The molecular formula for this compound is C23H22FN5O3SC_{23}H_{22}FN_{5}O_{3}S, with a molecular weight of 467.52 g/mol. The structure includes several functional groups: an amide group, a thioether group, and a pyrazolo-pyrimidine moiety, which are crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to form the desired compound. The synthetic route can include the formation of the thioether linkage through nucleophilic substitution reactions involving thiol derivatives and halogenated compounds.

Cytotoxicity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives containing thiadiazole or oxadiazole moieties have shown promising results in inhibiting cell proliferation in MCF-7 and HeLa cell lines with IC50 values ranging from 29 μM to higher concentrations depending on the specific derivative used .

Compound Cell Line IC50 (μM)
3dHeLa29
3aMCF-7>50
N-(3,4-dimethoxyphenethyl)-2-thioacetamideVariousTBD

The proposed mechanism of action for this compound involves interaction with specific biological targets such as kinases and other enzymes involved in cell signaling pathways. The sulfur atom in the thioether group enhances lipophilicity, potentially improving tissue permeability and bioavailability .

Case Studies

A recent study investigated a series of pyrazole compounds for their biological activities, including N-(3,4-dimethoxyphenethyl)-2-thioacetamide derivatives. The results demonstrated varying degrees of cytotoxicity and selectivity towards cancer cell lines compared to normal cells. This highlights the potential for developing targeted therapies based on these structures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Key comparisons include:

Compound Key Substituents Melting Point Key Differences Reference
N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (Target) 3,4-dimethoxyphenethyl, 4-fluorophenyl Not reported Benchmark compound with balanced lipophilicity and electronic effects.
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide 4-acetamidophenyl, phenyl Not reported Acetamidophenyl enhances polarity but reduces lipophilicity vs. dimethoxyphenethyl.
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 4-(trifluoromethoxy)phenyl, 4-fluorophenyl Not reported Trifluoromethoxy group increases electron-withdrawing effects and metabolic stability.
Example 41 (Patent compound) Methylthio, chromen-4-one 102–105°C Chromenone moiety introduces planar aromaticity, potentially altering kinase selectivity.
1-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(4-phenylcarboxamido)hydrazine 4-methylphenyl, phenylcarboxamido hydrazine 263–265°C Hydrazine substituent may confer chelation properties or toxicity risks.

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic Additions: Chromenone or benzo[d]oxazole moieties (e.g., in –12) introduce additional aromatic systems, which may enhance π-π stacking interactions in target binding .
  • Polar vs. Nonpolar Substituents: Acetamido (polar) vs. methoxy (moderately lipophilic) groups influence logP values, impacting membrane permeability .

Yield and Efficiency :

  • High-yield syntheses (>80%) are achievable with optimized conditions (e.g., tert-butyl carbamate derivatives in : 70–92% yields) .
  • Chromenone-containing derivatives () show lower yields (19–22%), likely due to steric hindrance .

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